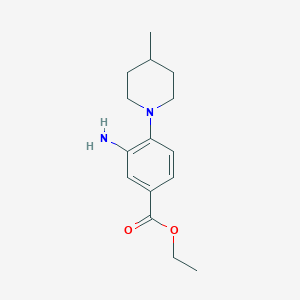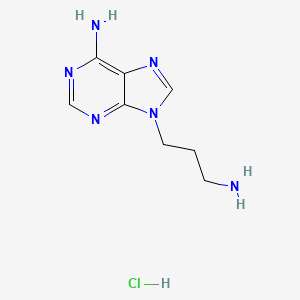![molecular formula C15H22ClNO2 B1441775 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanon-hydrochlorid CAS No. 1220034-21-8](/img/structure/B1441775.png)
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanon-hydrochlorid
Übersicht
Beschreibung
“1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It is also known by its CAS number: 1220034-21-8 .
Molecular Structure Analysis
The molecular structure of “1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” consists of a piperidinyl group attached to an ethoxyphenyl group via an ethanone linkage . The compound has a molecular weight of 283.8 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Piperidinderivaten
Piperidinderivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie in verschiedenen Arzneimitteln vorkommen. Die fragliche Verbindung kann als Ausgangsmaterial für die Synthese von biologisch aktiven Piperidinderivaten dienen, die in über zwanzig Klassen von Medikamenten verwendet werden . Diese Derivate wurden auf ihr Potenzial zur Behandlung einer Vielzahl von Erkrankungen, von Krebs bis hin zu neurodegenerativen Erkrankungen, untersucht.
Entwicklung von Antikrebsmitteln
Die Forschung zeigt, dass Piperidinderivate signifikante Antikrebsaktivitäten aufweisen. Die Verbindung kann zur Entwicklung neuer Antikrebsmittel verwendet werden, wobei ihre Struktur genutzt wird, um Moleküle zu schaffen, die das Wachstum und die Proliferation von Krebszellen beeinflussen können .
Herstellung von antimikrobiellen und antifungalen Medikamenten
Die antimikrobiellen und antifungalen Anwendungen von Piperidinderivaten sind gut dokumentiert. Diese Verbindung könnte zur Synthese neuer Mittel verwendet werden, die eine Vielzahl von mikrobiellen und Pilzpathogenen bekämpfen und zur Behandlung von Infektionskrankheiten beitragen .
Entzündungshemmende und analgetische Medikamente
Aufgrund der entzündungshemmenden und analgetischen Eigenschaften von Piperidinderivaten kann diese Verbindung entscheidend bei der Herstellung neuer Schmerzmittel sein. Sie hat das Potenzial, zu Medikamenten entwickelt zu werden, die chronische Schmerzen lindern und Entzündungen reduzieren können .
Alzheimer-Krankheit und neuroprotektive Therapien
Piperidinderivate haben sich bei der Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen als vielversprechend erwiesen. Die Verbindung könnte verwendet werden, um Moleküle zu synthetisieren, die Nervenzellen schützen oder die kognitive Funktion bei Patienten mit diesen Erkrankungen verbessern .
Entwicklung von Antihypertensiva und kardiovaskulären Medikamenten
Die Struktur von Piperidinderivaten macht sie für die Entwicklung von Antihypertensiva geeignet. Diese Verbindung könnte zu neuen Behandlungen für Bluthochdruck und andere Herz-Kreislauf-Erkrankungen führen .
Antipsychotische Medikamente
Angesichts der Rolle von Piperidinderivaten bei der Aktivität des zentralen Nervensystems besteht das Potenzial für die Entwicklung von Antipsychotika. Diese könnten neue Möglichkeiten zur Behandlung von Erkrankungen wie Schizophrenie oder bipolarer Störung bieten .
Antiviren- und antimalarielle Anwendungen
Die Derivate der Verbindung wurden auf ihre antiviralen und antimalariellen Wirkungen untersucht. Diese Forschung könnte den Weg für neue Behandlungen von Virusinfektionen und Malaria ebnen, Krankheiten, die erhebliche Auswirkungen auf die globale Gesundheit haben .
Wirkmechanismus
Target of Action
The primary targets of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride are the human estrogen receptors α and β . These receptors are proteins that bind estrogen, a hormone that plays a crucial role in the regulation of many physiological processes in mammals .
Mode of Action
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride binds with high affinity to the human estrogen receptors α and β . This compound acts as an estrogen agonist/antagonist , meaning it can both activate and inhibit these receptors depending on the context. This dual action allows it to modulate the body’s response to estrogen .
Biochemical Pathways
The interaction of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride with estrogen receptors influences several biochemical pathways. These include pathways related to body weight, uterine health, serum cholesterol levels, and bone health . The compound’s effects on these pathways are similar to those of estrogens and selective estrogen receptor modulators .
Pharmacokinetics
In studies with ovariectomized rats, the compound was administered orally at doses of 01–1 mg/kg per day for 4 weeks . This suggests that the compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. The impact of these ADME properties on the compound’s bioavailability is currently unknown.
Result of Action
In ovariectomized rats, 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride significantly reduced bone loss and increased serum osteocalcin, a marker of bone formation . These protective effects on bone tissue were comparable to those of 17α-ethynyl estradiol, a potent estrogen . The compound also lowered serum cholesterol levels .
Biochemische Analyse
Biochemical Properties
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . These interactions suggest that 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride may modulate estrogen receptor-mediated signaling pathways, impacting various physiological processes.
Cellular Effects
The effects of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ovariectomized rats, it significantly reduced bone loss and increased serum osteocalcin levels, indicating its potential role in bone metabolism . These findings highlight the compound’s ability to affect cellular processes related to bone health and metabolism.
Molecular Mechanism
At the molecular level, 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for estrogen receptors, leading to the activation of downstream signaling pathways. This activation results in changes in gene expression, promoting the transcription of genes involved in bone formation and metabolism . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially inhibiting or activating their functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for consistent experimental results
Dosage Effects in Animal Models
The effects of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride vary with different dosages in animal models. In ovariectomized rats, dosages ranging from 0.1 to 1 mg/kg per day significantly reduced bone loss and increased serum osteocalcin levels . These findings suggest a dose-dependent effect, with higher doses potentially leading to more pronounced physiological changes. It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use.
Metabolic Pathways
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with estrogen receptors indicates its role in estrogen metabolism and signaling pathways . Additionally, its effects on metabolic flux and metabolite levels require further exploration to understand its comprehensive impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride within cells and tissues are critical for its biological activity. This compound is likely transported via specific transporters or binding proteins, influencing its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a vital role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules and cellular processes
Eigenschaften
IUPAC Name |
1-[2-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-6-2-3-7-15(14)18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDJFLNDFBACNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-21-8 | |
| Record name | Ethanone, 1-[2-[2-(3-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)

![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)

![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)

![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)

